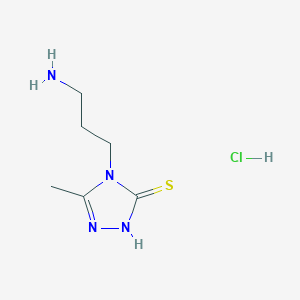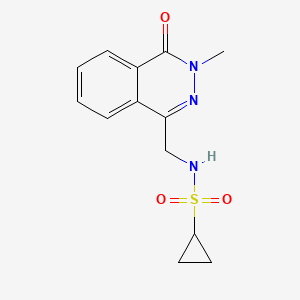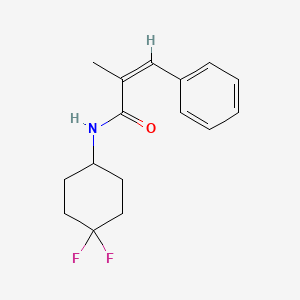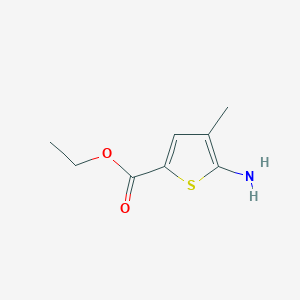
4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride” is a complex organic molecule. It contains functional groups such as an amine (-NH2) and a triazole ring, which are common in many organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, aminopropyltriethoxysilane (APTES) is commonly used for surface modification of various substrates . The reaction conditions, such as the silane to substrate ratio and solvent type, can significantly affect the extent of the silane modification .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .
Chemical Reactions Analysis
The chemical reactivity of a compound depends on its molecular structure and the conditions under which it is used. For example, aminopropyltriethoxysilane (APTES) has been used for surface modification of various substrates, and the reaction conditions can significantly affect the extent of the silane modification .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the thermal degradation temperature of a compound can be determined using thermogravimetric analysis .
科学的研究の応用
Photophysical Properties
4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione exhibits significant photophysical properties. Studies have revealed its potential in non-linear optical applications due to its high hyperpolarizability, making it a candidate for use in optoelectronics and photonics (Nadeem et al., 2017).
Structural Analysis and Molecular Docking
Research on various triazole derivatives, including those related to 4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione, has focused on understanding their structural aspects and potential biological applications. Molecular docking studies predict these compounds' inhibitory activity against tuberculosis, suggesting their use in drug discovery (Kumar et al., 2021).
Synthesis and Crystal Structure
The synthesis and crystal structure of related triazole derivatives have been a subject of research, providing insights into their molecular structure and potential applications in various fields (Xu et al., 2006).
Chemical Reactivity and Biological Activity
Studies on S-derivatives of triazole-thione compounds have explored their chemical reactivity and predicted biological activities. These findings are crucial for assessing the potential of these compounds in pharmaceutical applications (Hotsulia & Fedotov, 2019).
Antifungal Activity
Certain derivatives of 1,2,4-triazole exhibit notable antifungal activities. This highlights their potential use in developing new antifungal agents (Yu-gu, 2015).
Diuretic Effects
Research on 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion derivatives has revealed their diuretic and antidiuretic effects, which are significant for medical applications (Kravchenko, 2018).
Tautomerism and Spectral Investigation
The tautomerism of thione-thiol in triazole derivatives has been analyzed, providing valuable information for understanding their chemical behavior and applications in various scientific domains (Ashry et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(3-aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S.ClH/c1-5-8-9-6(11)10(5)4-2-3-7;/h2-4,7H2,1H3,(H,9,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAHCJLBICZSOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2367346.png)
![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2367347.png)
![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2367350.png)

![7-Methoxy-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2367353.png)
![2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide](/img/structure/B2367355.png)
![2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2367356.png)


![N-Phenyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2367362.png)

